Carbethoxymethyl triphenylphosphonium chloride
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Overview
Description
(Ethoxycarbonylmethyl)triphenylphosphonium chloride is a chemical compound with the molecular formula C22H22ClO2P and a molecular weight of 384.84 g/mol . It is commonly used in organic synthesis, particularly in the preparation of phosphonium ylides for Wittig reactions . This compound is known for its role in forming carbon-carbon bonds, which is crucial in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
(Ethoxycarbonylmethyl)triphenylphosphonium chloride can be synthesized through the reaction of triphenylphosphine with ethyl chloroacetate . The reaction typically occurs in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the phosphonium salt . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group .
Industrial Production Methods
In an industrial setting, the production of (Ethoxycarbonylmethyl)triphenylphosphonium chloride involves similar synthetic routes but on a larger scale . The reaction conditions are optimized to ensure high yield and purity of the product . The compound is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
(Ethoxycarbonylmethyl)triphenylphosphonium chloride primarily undergoes substitution reactions, particularly in the formation of phosphonium ylides . These ylides are key intermediates in Wittig reactions, which are used to convert carbonyl compounds into alkenes .
Common Reagents and Conditions
The common reagents used in reactions involving (Ethoxycarbonylmethyl)triphenylphosphonium chloride include bases such as sodium hydride, potassium carbonate, and strong nucleophiles . The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Major Products
The major products formed from reactions involving (Ethoxycarbonylmethyl)triphenylphosphonium chloride are phosphonium ylides and alkenes . These products are essential intermediates in the synthesis of various organic compounds .
Scientific Research Applications
(Ethoxycarbonylmethyl)triphenylphosphonium chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of (Ethoxycarbonylmethyl)triphenylphosphonium chloride involves the formation of phosphonium ylides . These ylides act as nucleophiles in Wittig reactions, attacking carbonyl compounds to form alkenes . The molecular targets and pathways involved include the carbonyl group of aldehydes and ketones .
Comparison with Similar Compounds
Similar Compounds
(Methoxycarbonylmethyl)triphenylphosphonium chloride: Similar in structure but with a methoxy group instead of an ethoxy group.
(Ethoxycarbonylmethyl)triphenylphosphonium bromide: Similar but with a bromide ion instead of a chloride ion.
(Carbethoxymethylene)triphenylphosphorane: Similar in function but with a different structure.
Uniqueness
(Ethoxycarbonylmethyl)triphenylphosphonium chloride is unique due to its specific ethoxycarbonyl group, which provides distinct reactivity and selectivity in organic synthesis . Its ability to form stable phosphonium ylides makes it particularly valuable in Wittig reactions .
Properties
Molecular Formula |
C22H23ClO2P+ |
---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
(2-ethoxy-2-oxoethyl)-triphenylphosphanium;hydrochloride |
InChI |
InChI=1S/C22H22O2P.ClH/c1-2-24-22(23)18-25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17H,2,18H2,1H3;1H/q+1; |
InChI Key |
DJGHVEPNEJKZBF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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